6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol
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Overview
Description
6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol typically involves the condensation of 2-bromo-3,4-dimethylphenol with 4-(1,3-benzothiazol-2-yl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Similar structure but with a methyl group instead of a bromo group.
2-Methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol: Contains a methoxy group instead of a bromo group.
Uniqueness
The presence of the bromo group in 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and enhances its biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H17BrN2OS |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
6-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-2-bromo-3,4-dimethylphenol |
InChI |
InChI=1S/C22H17BrN2OS/c1-13-11-16(21(26)20(23)14(13)2)12-24-17-9-7-15(8-10-17)22-25-18-5-3-4-6-19(18)27-22/h3-12,26H,1-2H3 |
InChI Key |
SSUVVFZDIWKZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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